Species-Specific NK1 Receptor Affinity Profile of L-733060 Compared to MK-869, L-742,694, CP-99,994, and CP-122,721
L-733060 exhibits a unique species-selectivity profile among NK1 antagonists. Its affinity for the rat NK1 receptor is substantially lower (Ki = 93.13 nM) compared to its high affinity for gerbil (Ki = 0.08 nM) and human (Ki = 0.20 nM) receptors. This contrasts sharply with MK-869 (Ki rat = 1.92 nM) and CP-122,721 (Ki rat = 1.22 nM), which retain higher affinity for the rat receptor. This difference is critical when selecting a tool compound for in vivo studies in rats versus gerbils [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki) across species |
|---|---|
| Target Compound Data | Gerbil: 0.08 nM; Human: 0.20 nM; Rat: 93.13 nM |
| Comparator Or Baseline | MK-869 (Gerbil: 0.08 nM; Human: 0.28 nM; Rat: 1.92 nM); L-742,694 (Gerbil: 0.06 nM; Human: 0.13 nM; Rat: 19.34 nM); CP-99,994 (Gerbil: 0.13 nM; Human: 0.25 nM; Rat: 30.52 nM); CP-122,721 (Gerbil: 0.02 nM; Human: 0.08 nM; Rat: 1.22 nM) |
| Quantified Difference | L-733060 shows ~49-fold lower affinity for rat NK1 compared to MK-869 and ~76-fold lower compared to CP-122,721. Conversely, its gerbil affinity is equivalent to MK-869. |
| Conditions | [125I]Tyr8-substance P radioligand binding assay in CHO cells expressing human NK1, and in gerbil and rat brain membranes [1]. |
Why This Matters
This species-specific affinity profile dictates that L-733060 is a preferred tool for gerbil behavioral models but is unsuitable for rat studies, whereas other NK1 antagonists (e.g., CP-122,721) may be used in both.
- [1] Varty GB, Cohen-Williams ME, Morgan CA, Pylak U, Duffy RA, Lachowicz JE, et al. The gerbil elevated plus-maze II: anxiolytic-like effects of selective neurokinin NK1 receptor antagonists. Neuropsychopharmacology. 2002;27(3):371-9. View Source
